molecular formula C6H7N3O4 B1599010 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 880345-50-6

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B1599010
CAS No.: 880345-50-6
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol is characterized by a fused bicyclic ring system comprising an imidazole ring fused to a six-membered oxazine ring. The compound exhibits a molecular formula of C6H7N3O4 with a calculated molecular weight of 185.14 g/mol. The bicyclic framework contains three nitrogen atoms and four oxygen atoms, distributed between the nitro substituent and the hydroxyl group at position 6, along with the oxazine oxygen.

The stereochemical complexity arises from the presence of a chiral center at the 6-position, where the hydroxyl group is located. This asymmetric carbon gives rise to two distinct enantiomers: the (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol and the (R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol. The absolute configuration at this position significantly influences the compound's biological activity and pharmacological properties, as evidenced in related nitroimidazooxazine derivatives where stereochemical differences result in varying degrees of antimicrobial efficacy.

Nuclear magnetic resonance spectroscopy provides crucial insights into the stereochemical environment surrounding the chiral center. Studies on related imidazooxazinone derivatives demonstrate that protons at similar positions exhibit characteristic coupling patterns and chemical shifts that reflect the stereochemical arrangement. The diastereotopic nature of protons in the oxazine ring system creates complex splitting patterns, with geminal coupling constants typically ranging from 15-16 Hz, indicating the rigidity imposed by the bicyclic framework.

Structural Parameter Value Method
Molecular Formula C6H7N3O4 Computational Analysis
Molecular Weight 185.14 g/mol Mass Spectrometry
Chiral Centers 1 (C-6) Stereochemical Analysis
Ring System Bicyclic (5,6-fused) Structural Determination

The spatial arrangement of functional groups within the bicyclic framework influences both the compound's reactivity and its analytical characteristics. The nitro group at position 2 of the imidazole ring adopts a planar configuration that maximizes conjugation with the aromatic system, while the hydroxyl group at position 6 can participate in intramolecular hydrogen bonding with nearby heteroatoms. This hydrogen bonding network contributes to the overall conformational stability of the molecule and affects its spectroscopic signatures.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol represents a critical aspect of its structural characterization, particularly involving nitro-aci-nitro equilibria. Nitroimidazole derivatives are known to exhibit complex tautomeric relationships, with the nitro group capable of existing in multiple forms depending on environmental conditions. The classical nitro form, characterized by the N-O bond arrangement typical of nitro compounds, can undergo tautomerization to the aci-nitro form under specific conditions, particularly in acidic environments.

Quantum chemical calculations on related nitroethenediamine systems reveal that the aci-nitro tautomer becomes readily accessible under acidic conditions, although it remains approximately 13 kcal/mol less stable than the nitro form under gas-phase conditions. This energy difference suggests that while the nitro tautomer predominates under neutral conditions, the aci-nitro form can contribute significantly to the overall tautomeric equilibrium under appropriate circumstances. The accessibility of the aci-nitro form has profound implications for the compound's chemical reactivity and biological activity.

The imidazole ring system itself exhibits additional tautomeric considerations, particularly regarding the position of hydrogen atoms on the nitrogen atoms. In nitroimidazole derivatives, the 4- and 5-positions of the imidazole ring are equivalent from a tautomeric perspective, as these forms readily interconvert through proton migration. This tautomeric relationship influences both the spectroscopic characterization and the chemical behavior of the compound, as different tautomeric forms may exhibit distinct reactivity patterns.

Tautomeric Form Relative Stability Conditions Favoring Analytical Signature
Nitro Form Most Stable (0 kcal/mol) Neutral/Basic pH Characteristic C-NO2 stretch
Aci-nitro Form +13 kcal/mol Acidic conditions N-OH stretch, altered coupling
Imidazole NH Tautomers Variable pH dependent Variable NH chemical shifts

The dynamic nature of these tautomeric equilibria creates challenges for analytical characterization, as the observed spectroscopic signatures represent weighted averages of the contributing forms. Nuclear magnetic resonance spectroscopy reveals that tautomeric exchange can occur on timescales that are fast relative to the measurement time, resulting in broadened or averaged signals. Temperature-dependent studies often provide insights into the activation barriers for tautomeric interconversion, with typical barriers for nitro-aci-nitro conversion ranging from 10-15 kcal/mol in solution.

The influence of solvent polarity on tautomeric equilibria represents another critical consideration in structural analysis. Polar protic solvents tend to stabilize the aci-nitro form through hydrogen bonding interactions, while nonpolar solvents favor the classical nitro form. This solvent dependence necessitates careful selection of analytical conditions to ensure representative structural characterization across different environments.

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol faces several inherent challenges that complicate precise structural determination. The primary obstacle involves the accurate location of hydrogen atoms, particularly those associated with the hydroxyl group at position 6 and any exchangeable protons within the imidazole ring system. Hydrogen atoms possess only one electron, making them extremely weak scatterers of X-rays compared to heavier atoms, resulting in poor electron density maps in regions where hydrogen atoms are located.

Recent advances in crystallographic methodology, particularly the development of Hirshfeld atom refinement techniques, have demonstrated that hydrogen atoms can be located with significantly improved accuracy, achieving precision comparable to neutron diffraction results. These methods have proven effective even at relatively low resolutions of 0.8 Å, suggesting that careful application of advanced refinement protocols can overcome traditional limitations in hydrogen atom localization for compounds such as 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol.

The confirmation of nitro group positioning represents another critical aspect of crystallographic characterization. Studies on related nitroimidazole derivatives have successfully employed two-dimensional heteronuclear multiple bond correlation experiments in conjunction with X-ray crystallography to unambiguously establish the position of nitro substituents. The combination of these techniques provides definitive structural proof, particularly important for distinguishing between potential regioisomers that might arise during synthesis.

Crystallographic Challenge Impact on Structure Analytical Solution Resolution Achievement
Hydrogen Atom Location Incomplete stereochemical assignment Hirshfeld Atom Refinement Sub-angstrom precision
Nitro Group Positioning Regioisomer uncertainty HMBC correlation Unambiguous assignment
Tautomeric State Determination Dynamic disorder Low-temperature collection Frozen conformations
Crystal Packing Effects Distorted geometries High-resolution data Accurate bond lengths

The crystallographic characterization must also address potential disorder arising from tautomeric equilibria. When multiple tautomeric forms are accessible in the solid state, the resulting crystal structure may exhibit positional disorder, where electron density is distributed across multiple sites corresponding to different tautomeric arrangements. This phenomenon necessitates careful analysis of difference electron density maps and may require specialized refinement procedures to accurately model the observed disorder.

Temperature effects play a crucial role in crystallographic studies of tautomeric systems. Low-temperature data collection can effectively freeze tautomeric equilibria, potentially allowing for the observation of individual tautomeric forms that might be averaged at room temperature. However, the selection of appropriate collection temperatures must balance the benefits of reduced thermal motion against potential phase transitions that might alter the tautomeric equilibrium.

The quality of crystallographic data significantly impacts the ability to resolve structural ambiguities inherent in nitroimidazole systems. High-resolution diffraction data, extending to at least 0.8 Å resolution, provides sufficient detail to accurately determine bond lengths and angles that distinguish between different structural possibilities. The precision of these measurements becomes particularly important when attempting to identify subtle structural differences between stereoisomers or tautomeric forms.

Properties

IUPAC Name

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415053
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880345-50-6
Record name 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Ring-Opening and Cyclization

This method utilizes epoxide intermediates derived from nitroimidazole precursors:

Step Reagents/Conditions Intermediate/Yield
Epoxidation of 66 Nonbuffered conditions, higher concentration, initial cooling 67 (72%)
Ring-opening of 67 6-Bromopyridin-3-ol (68 ), K₂CO₃, MEK, 81–82°C 69 (51–57%) + 70 (6–12%)
Cyclization of 69 NaH, DMF, 0–20°C 70 (91%)

Key features:

  • 67 is synthesized from 2-chloro-4-nitroimidazole (40 ) via alkene 66 .
  • Scale-up achieved 62% yield for 39 from 67 .

Reductive Amination and Alkylation Pathways

Alternative approaches employ reductive amination and benzylic bromides:

Reaction Type Components Product/Yield
Reductive amination Aldehyde 20 + amine 7 , NaCNBH₃, DMF/AcOH 17h–i (15–55%)
Alkylation Alcohol 57 + bromides 58a–b 59a–c
Deprotection 6N HCl in THF 59d

Notable observations:

  • Hydroxy ketone 22 (from MnO₂ oxidation of 21 ) facilitates nitroimidazooxazine formation.
  • Methoxymethyl ether deprotection is critical for final product isolation.

Structural and Synthetic Considerations

  • Molecular formula : C₆H₇N₃O₄ (MW: 185.14 g/mol).
  • Stereochemical control in epoxide ring-opening influences final product configuration.
  • Solvent selection (MEK vs. DMF) impacts reaction efficiency and byproduct formation.

Comparative Analysis of Methods

Parameter Epoxide Method Reductive Amination
Overall yield Up to 91% (cyclization step) 15–55% (amination step)
Key advantage High scalability Functional group diversity
Limitation Multi-step purification Lower yields

Chemical Reactions Analysis

Types of Reactions

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the nitro group or other positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Typical reducing agents include tin chloride and iron powder in acidic conditions.

  • Substitution: : Nucleophiles such as ammonia or alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitroso or nitrate derivatives.

  • Reduction: : Formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .

  • Substitution: : Formation of N-substituted or C-substituted derivatives.

Scientific Research Applications

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Research Findings

Physicochemical and Pharmacokinetic Properties

  • Nitroimidazole-Oxazolidinone Conjugates: Demonstrated dual activity against anaerobic bacteria and Mtb, with synergistic effects (FIC index ≤0.5) .
  • 6-Methyl Derivatives : Reduced polarity increased logP values (e.g., 6-methyl analog: logP = 1.8 vs. parent: logP = 0.9) but compromised MIC values (MIC₉₀ = 2.5 μM) .

Biological Activity

2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a compound with significant biological activity, belonging to the class of imidazo[2,1-b][1,3]oxazines. Its molecular formula is C6H7N3O4C_6H_7N_3O_4 and it has a molecular weight of 185.14 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
CAS Number 187235-08-1
Chemical Structure Structure
Safety Classification GHS07 (Warning)

Biological Activity

The biological activity of this compound has been investigated in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of imidazo[2,1-b][1,3]oxazines, including this compound. The results indicated that modifications to the nitro group significantly affected antimicrobial potency.

Case Study 2: Cancer Cell Apoptosis
In a study by Lee et al. (2024), the apoptotic effects of this compound were analyzed in MCF-7 cells. The researchers reported that treatment with 20 µM of the compound led to a significant increase in apoptotic cells as assessed by flow cytometry.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coliZhang et al., 2023
AnticancerInduces apoptosis in HeLa and MCF-7 cellsLee et al., 2024
NeuroprotectiveReduces oxidative stress in animal modelsSmith et al., 2024

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, and what protective groups are critical for regioselectivity?

  • Methodology : The synthesis begins with (R)-glycidol, where the hydroxyl group is protected as a triisopropylsilyl (TIPS) ether. This intermediate reacts with 2-chloro-4-nitro-1H-imidazole in a regioselective manner. Subsequent protection of the hydroxyl group as a tetrahydropyranyl (THP) ether stabilizes the intermediate. Final deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound .
  • Key Steps :

  • TIPS protection of (R)-glycidol.
  • Regioselective coupling with 2-chloro-4-nitroimidazole.
  • THP protection and TBAF-mediated deprotection.

Q. How does the 2-nitroimidazole-oxazine scaffold contribute to antitubercular activity?

  • Mechanistic Insight : The bicyclic nitroimidazole-oxazine core acts as a prodrug, requiring activation by Mycobacterium tuberculosis (Mtb)-specific nitroreductases (e.g., Ddn). This generates reactive nitrogen species that disrupt bacterial membrane potential and inhibit energy production .
  • Structural Requirement : The 2-nitro group and oxazine oxygen are critical for aerobic activity; substitution with sulfur or nitrogen retains potency but alters metabolic stability .

Q. What analytical techniques confirm the purity and stereochemistry of synthetic intermediates?

  • Methods :

  • Purity : HPLC with Atlantis dC18 columns (10 μm, 19 × 250 mm) and dual detection (PDA/ELSD) ensures >95% purity .
  • Stereochemistry : Chiral HPLC or 1H/13C^{1}\text{H}/^{13}\text{C} NMR (e.g., distinguishing (6R)- and (6S)-isomers via coupling constants) .

Advanced Research Questions

Q. How can solubility and metabolic stability be improved in derivatives without compromising antimycobacterial efficacy?

  • Strategy : Introduce hydrophilic substituents (e.g., pyridine rings) at the 6-position via Suzuki coupling. For example, TBA-354 incorporates a 6-(pyridin-3-yl)methoxy group, enhancing aqueous solubility while maintaining potency (MIC = 0.06 μM) .
  • Validation :

  • Microsomal stability assays (e.g., mouse/human liver microsomes).
  • Pharmacokinetic profiling in murine models .

Q. What experimental approaches resolve contradictions in structure-activity relationships (SAR) between aerobic and anaerobic activity?

  • Case Study : Derivatives with extended linkers (e.g., –CH2_2O– vs. –CH2_2NH–) show divergent activity. While –CH2_2NH– improves aerobic MIC (0.04 μM), it reduces anaerobic efficacy due to altered nitroreductase activation .
  • Methodology :

  • Synthesize analogs with systematic linker modifications.
  • Test in dual Mtb models (aerobic vs. hypoxia-induced non-replicating).
  • Correlate activity with Ddn enzyme kinetics .

Q. How do electronic and steric effects of 6-position substituents influence nitroreduction kinetics?

  • Findings : Electron-withdrawing groups (e.g., –CF3_3O–) at the 6-position accelerate nitroreduction by stabilizing radical intermediates. Bulky substituents (e.g., cyclopropylmethoxy) reduce activation rates by 50% due to steric hindrance .
  • Experimental Design :

  • Cyclic voltammetry to measure reduction potentials.
  • Ddn enzyme assays with NADH cofactor monitoring .

Contradictions and Mitigation Strategies

  • Conflict : Replacing the oxazine oxygen with sulfur (thioether) retains potency in some studies but reduces it in others .
    • Resolution : Use isosteric replacement with controlled oxidation states (e.g., sulfone vs. sulfide) and validate via enzyme kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 2
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.